molecular formula C12H14N2O B13668651 4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13668651
M. Wt: 202.25 g/mol
InChI Key: WDZZCPKGTSEQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring

Chemical Reactions Analysis

Types of Reactions

4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically spirocyclic compounds with varied biological activities, depending on the specific substituents and reaction conditions used .

Mechanism of Action

The mechanism of action of 4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown strong affinity for proteins such as CDK, c-Met, and EGFR, indicating potential pathways for anti-tumor activity . The compound’s unique spirocyclic structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of an indoline and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C12H14N2O/c1-8-3-2-4-9-10(8)12(11(15)14-9)5-6-13-7-12/h2-4,13H,5-7H2,1H3,(H,14,15)

InChI Key

WDZZCPKGTSEQJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C23CCNC3

Origin of Product

United States

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